molecular formula C8H7FN2O B14789171 (3E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one

(3E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one

Cat. No.: B14789171
M. Wt: 166.15 g/mol
InChI Key: VKMOPTOXALINFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one typically involves the reaction of a fluoropyrimidine derivative with a suitable enone precursor. The reaction conditions may include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would depend on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of pyrimidine are often explored for their potential as therapeutic agents, particularly in the treatment of viral infections and cancer.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one would depend on its specific interactions with molecular targets. For example, if it acts as an antiviral agent, it might inhibit viral replication by interfering with viral DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-4-(5-chloropyrimidin-2-yl)but-3-en-2-one
  • (3E)-4-(5-bromopyrimidin-2-yl)but-3-en-2-one

Uniqueness

The presence of the fluorine atom in (3E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-6(12)2-3-8-10-4-7(9)5-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOPTOXALINFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=NC=C(C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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